2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide
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Overview
Description
2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide is a complex organic compound that features a unique fusion of furan, benzofuran, and pyrimidine moieties
Preparation Methods
The synthesis of 2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the furan-2-ylmethyl intermediate, followed by the construction of the benzofuro[3,2-d]pyrimidine core. The final step involves the acylation of the intermediate with N-(m-tolyl)acetamide under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl groups in the benzofuro[3,2-d]pyrimidine core can be reduced to corresponding alcohols.
Scientific Research Applications
2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a probe in biochemical assays due to its unique structural features.
Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as furan-2-ylmethyl derivatives and benzofuro[3,2-d]pyrimidines, 2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide stands out due to its unique combination of functional groups. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity. Similar compounds include:
- Furan-2-ylmethyl derivatives
- Benzofuro[3,2-d]pyrimidines
- N-(m-tolyl)acetamide derivatives .
Properties
Molecular Formula |
C24H19N3O5 |
---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C24H19N3O5/c1-15-6-4-7-16(12-15)25-20(28)14-26-21-18-9-2-3-10-19(18)32-22(21)23(29)27(24(26)30)13-17-8-5-11-31-17/h2-12H,13-14H2,1H3,(H,25,28) |
InChI Key |
AUBPNGIPVGVXHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)OC5=CC=CC=C53 |
Origin of Product |
United States |
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